molecular formula C20H18N2O2 B2612488 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone CAS No. 953195-42-1

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone

Cat. No.: B2612488
CAS No.: 953195-42-1
M. Wt: 318.376
InChI Key: MJRHRKCHOCWHPF-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel enzyme inhibitors. This compound features a hybrid molecular architecture, incorporating both a 3,4-dihydroisoquinoline moiety and a 5-phenylisoxazole group. The 3,4-dihydroisoquinoline scaffold is recognized as a privileged structure in drug discovery and is prevalent in numerous natural products with diverse biological activities . This scaffold is synthetically accessible and offers a versatile platform for optimization, making it a valuable template for creating libraries of bioactive molecules . Isoxazole-based scaffolds have been extensively investigated for their inhibitory properties against various therapeutic targets. Research on structurally related compounds has demonstrated potent and selective activity against cyclooxygenases (COXs), which are key enzymes in the inflammatory process . Furthermore, molecular frameworks combining isoxazole units with other heterocyclic systems have shown promise in targeting other enzyme families, suggesting the potential for this compound in multiple research pathways . The specific research value of this compound lies in its potential as a key intermediate or lead compound for the design and synthesis of more potent derivatives. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly through modifications around the core dihydroisoquinolinone scaffold . Such studies are crucial for understanding the structural requirements for biological activity and for optimizing potency and selectivity against specific biological targets. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(22-11-10-15-6-4-5-9-17(15)14-22)13-18-12-19(24-21-18)16-7-2-1-3-8-16/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRHRKCHOCWHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and isoxazole intermediates separately, followed by their coupling through a suitable linker.

  • Isoquinoline Intermediate Synthesis:

      Starting Material: Benzylamine

      Reaction: Pictet-Spengler reaction with an aldehyde to form the isoquinoline ring.

      Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

  • Isoxazole Intermediate Synthesis:

      Starting Material: Phenylhydrazine and an α,β-unsaturated carbonyl compound.

      Reaction: Cyclization to form the isoxazole ring.

      Conditions: Basic medium, often using sodium hydroxide or potassium carbonate.

  • Coupling Reaction:

      Linker: A suitable bromoacetyl or chloroacetyl compound.

      Reaction: Nucleophilic substitution to couple the isoquinoline and isoxazole intermediates.

      Conditions: Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

      Conditions: Acidic or basic medium.

      Products: Oxidized derivatives of the isoquinoline or isoxazole rings.

  • Reduction:

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

      Conditions: Solvent such as ethanol or tetrahydrofuran (THF).

      Products: Reduced forms of the carbonyl group or the rings.

  • Substitution:

      Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).

      Conditions: Solvent such as chloroform or dichloromethane.

      Products: Halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic medium.

    Reduction: NaBH4 in ethanol.

    Substitution: Br2 in chloroform.

Major Products:

  • Oxidized isoquinoline derivatives.
  • Reduced ethanone derivatives.
  • Halogenated isoxazole derivatives.

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone has several applications in scientific research:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology:

    • Investigated for its potential as a bioactive compound.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
    • Used in drug discovery and development processes.
  • Industry:

    • Potential applications in the development of new materials.
    • Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Molecular Targets and Pathways:

    Enzymes: May inhibit or activate specific enzymes involved in disease pathways.

    Receptors: Could bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and synthetic differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Functional Groups Key Synthetic Steps Yield (%) Biological Activity/Application
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone (Target) Dihydroisoquinoline + Isoxazole 5-Phenylisoxazole, ethanone bridge Hybrid synthesis via coupling of isoquinoline and isoxazole precursors N/A Under investigation
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one Dihydroisoquinoline + Arylketone 4-Isobutylphenyl (ibuprofen-like moiety) Condensation of dihydroisoquinoline with α-halogenated ketone 82.5* Anti-inflammatory potential
2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one Piperidine + Arylketone 4-Isobutylphenyl Nucleophilic substitution of α-halogenated ketone with piperidine N/A Analgesic/anti-inflammatory activity
Glovadalen (INN: Dopamine D1 modulator) Dihydroisoquinoline + Dichloroindazole 3,5-Dichloro-1-methylindazole, hydroxymethyl group Multi-step synthesis involving indazole coupling and hydroxylation N/A Dopamine D1 receptor positive allosteric modulator
Compound w11 (Triazole-pyrimidine hybrid) Dihydroisoquinoline + Triazole Chloropyrimidine, triazole Buchwald-Hartwig amination of dihydroisoquinoline with triazole-pyrimidine precursor 82.5 Kinase inhibition (hypothesized)

*Yield for w11 (similar synthetic complexity).

Metabolic and Stability Considerations

  • Isoxazole vs. Arylketone : The 5-phenylisoxazole in the target compound offers metabolic stability over ester or amide-containing analogs (e.g., w11), which may undergo hydrolysis .
  • Dihydroisoquinoline Modifications: Piperidine or indazole substitutions (as in glovadalen) alter lipophilicity and bioavailability. The target compound’s unmodified dihydroisoquinoline may favor CNS penetration but with shorter half-life .

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from isoquinoline derivatives. The general synthetic route includes:

  • Formation of Isoquinoline Core : Utilizing precursors such as 3,4-dihydroisoquinoline.
  • Coupling with Isocyanates : To incorporate the isoxazole moiety.
  • Final Derivatization : Modifications to achieve the desired ethanone structure.

Table 1 summarizes key synthetic pathways and yield percentages for various derivatives.

StepReaction TypeYield (%)
1Cyclization75
2Coupling80
3Finalization85

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study involving glioma cells, the compound demonstrated an IC50 value of approximately 5.13 µM , indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 8.34 µM) .

Mechanism of Action :

  • Induction of apoptosis was confirmed through flow cytometry analysis, showing a significant percentage of late apoptotic cells.
  • Cell cycle arrest was observed primarily in the G0/G1 phase, suggesting a disruption in cellular proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro assays showed that it could inhibit pro-inflammatory cytokines in macrophage cell lines. The results indicated a reduction in TNF-alpha and IL-6 levels by approximately 40% , supporting its potential use in treating inflammatory diseases .

Study on Cytotoxic Effects

A comprehensive study was conducted on the cytotoxic effects of various derivatives of isoquinoline-based compounds. The results indicated that the derivative containing the isoxazole moiety had enhanced cytotoxicity against several cancer cell lines, including C6 and SH-SY5Y .

Anti-tubercular Activity

Another important aspect of research focused on the anti-tubercular properties of similar compounds. A series of isoquinoline derivatives were tested against Mycobacterium tuberculosis, showing promising results with some compounds exhibiting MIC values comparable to established treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with cyclocondensation of hydroxylamine with β-keto esters to form the isoxazole ring, followed by coupling with dihydroisoquinoline precursors via nucleophilic substitution or amidation .
  • Optimization : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates. Catalytic bases like triethylamine enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

Q. How can the compound’s structural conformation and electronic properties be characterized experimentally and computationally?

  • Analytical techniques :

  • X-ray crystallography resolves bond angles and dihedral angles between the isoxazole and dihydroisoquinoline moieties .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies coupling patterns and confirms regioselectivity in heterocyclic ring formation .
  • DFT calculations (B3LYP/6-31G*) predict charge distribution and HOMO/LUMO energies, aiding in understanding reactivity .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • In vitro assays :

  • Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays for kinases or receptors (e.g., dopamine D1 receptor modulation ).

Advanced Research Questions

Q. How can contradictory cytotoxicity data across cell lines be systematically resolved?

  • Approach :

  • Dose-response validation : Repeat assays with standardized protocols (e.g., identical passage numbers, serum-free conditions) .
  • Mechanistic profiling : Compare transcriptomic (RNA-seq) or proteomic responses in sensitive vs. resistant cell lines to identify target pathways .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy vs. chloro groups) to isolate structure-activity relationships (SAR) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology :

  • Solubility enhancement : Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) .
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., isoxazole ring oxidation); introduce blocking groups (e.g., fluorine) .
  • Blood-brain barrier (BBB) penetration : LogP optimization (<3) and P-glycoprotein efflux assays .

Q. How does the compound interact with dopamine D1 receptors, and what experimental models validate its allosteric modulation?

  • Mechanistic studies :

  • Radioligand binding assays : Displacement studies using [³H]SCH-23390 to measure affinity (Kᵢ) .
  • cAMP accumulation assays : HEK293 cells transfected with D1 receptors to assess positive allosteric modulation (PAM) .
  • In vivo models : Rodent behavioral tests (e.g., locomotor activity) to correlate receptor engagement with functional outcomes .

Q. What computational tools are effective for predicting off-target interactions?

  • Approach :

  • Reverse docking : Use AutoDock Vina or Schrödinger’s Glide to screen against protein databases (e.g., PDB) .
  • Pharmacophore modeling : Match the compound’s electronic features (e.g., hydrogen bond acceptors) to known bioactive scaffolds .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cytotoxicity studies?

  • Root causes :

  • Cell line variability : Genetic drift or culture conditions (e.g., hypoxia) alter drug response .
  • Assay interference : Isoxazole autofluorescence in resazurin assays; validate with ATP-based luminescence .
    • Resolution :
  • Meta-analysis : Pool data from ≥3 independent labs using standardized protocols .
  • Orthogonal assays : Confirm activity via apoptosis markers (e.g., caspase-3 activation) .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/MethodReference
Molecular weight337.4 g/mol (C₁₈H₁₉N₃O₃)
LogP (predicted)2.8 (ChemAxon)
Solubility (PBS)12 µM (HPLC quantification)

Table 2 : In Vitro Cytotoxicity Data (Selected Cell Lines)

Cell LineIC₅₀ (µM)Assay TypeReference
MCF-7 (breast cancer)8.2 ± 1.3MTT
HEK293 (renal)>100Resazurin
SH-SY5Y (neuroblastoma)15.6 ± 2.1Luminescence

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